molecular formula C9H12ClN3 B12085315 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B12085315
M. Wt: 197.66 g/mol
InChI Key: DYZGZFZPIAABHP-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a chloro group at the 6-position and a pyrrolidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3-nitropyridine and pyrrolidine.

    Nucleophilic Substitution: The nitro group in 2-chloro-3-nitropyridine is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Formation of Pyrrolidine Derivative: The resulting 2-chloro-3-aminopyridine undergoes nucleophilic substitution with pyrrolidine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of compounds related to 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine. A structure–activity relationship (SAR) analysis indicated that modifications on the pyridine and pyrrolidine moieties can significantly enhance antiplasmodial activity against Plasmodium falciparum, particularly strains resistant to conventional treatments like chloroquine.

Case Study: SAR Analysis

A detailed SAR study identified that chlorinated analogues exhibited superior antimalarial potency compared to their fluorinated and methoxylated counterparts. For instance, a chlorostyrylquinoline derivative demonstrated an EC50 value of 4.8 nM, indicating it was nearly 14-fold more potent than the lead compound UCF501 .

CompoundSubstituentEC50 (nM)Activity Level
UCF501None10.9Moderate
294-F4.8High
24-10.9Moderate

Anticancer Applications

The compound's structural features also suggest potential applications in oncology, particularly as inhibitors of kinases involved in cancer progression. For instance, derivatives of this compound have been explored for their ability to inhibit c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs).

Case Study: c-KIT Inhibition

Research has shown that modifications to the pyridine ring can enhance binding affinity to the c-KIT receptor, which is implicated in various cancers. Compounds designed with this scaffold have demonstrated promising results in preclinical models, indicating their potential as therapeutic agents against GISTs and other malignancies .

Synthetic Applications

The synthesis of this compound and its derivatives has been facilitated by novel chemoselective amination techniques. These methods allow for the efficient construction of complex libraries of related compounds, which can be screened for biological activity.

Synthesis Overview

Recent advancements in synthetic methodologies have enabled the generation of diverse analogues through selective reactions involving halo(het)aryl sulfonyl halides. This approach not only streamlines the synthesis process but also enhances the diversity of compounds available for biological testing .

Summary of Findings

The applications of this compound span across several therapeutic areas:

  • Antimalarial : Effective against chloroquine-resistant strains with modifications enhancing potency.
  • Anticancer : Potential as a c-KIT kinase inhibitor for GIST treatment.
  • Synthetic Utility : Versatile precursor for developing diverse chemical libraries.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyridine: Lacks the chloro substitution, leading to different chemical properties and biological activities.

    6-Chloro-2-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of pyrrolidine, resulting in different binding affinities and selectivities.

    6-Chloro-2-(piperidin-1-yl)pyridine: Contains a piperidine ring, which affects its chemical reactivity and biological interactions.

Uniqueness

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine is unique due to the presence of both the chloro and pyrrolidine substituents, which confer specific chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the pyrrolidine ring improves its binding affinity towards biological targets.

Biological Activity

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial properties and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-amino-6-chloropyridine with pyrrolidine derivatives. The resulting compounds are characterized using various techniques such as elemental analysis, NMR spectroscopy, and mass spectrometry. For instance, Nagashree et al. synthesized several derivatives and reported their yields and spectral data, confirming the successful formation of the desired compounds .

Antimicrobial Activity

The biological activity of this compound has been primarily evaluated for its antibacterial and antifungal properties. In vitro studies have demonstrated that this compound exhibits moderate to significant activity against various pathogenic microorganisms.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicrobial StrainActivity (MIC)
3aBacillus subtilis50 µg/mL
3fStaphylococcus aureus25 µg/mL
3hEscherichia coli30 µg/mL
-Fusarium oxysporumModerate

The synthesized derivatives demonstrated varying degrees of activity against four pathogenic strains: Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli. Notably, compounds 3a, 3f, and 3h showed potent antibacterial effects, with MIC values indicating their effectiveness compared to standard antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight the influence of different substituents on the pyridine ring and the pyrrolidine moiety on the biological activity of the compounds. For example, modifications in the position of chlorine or the introduction of electron-donating groups have been shown to enhance antimicrobial efficacy. A study indicated that certain derivatives with specific substitutions exhibited a tenfold increase in activity compared to their analogs .

Case Studies

Several case studies have illustrated the biological potential of similar compounds:

  • Case Study on Antibacterial Efficacy : A study involving pyrimidine derivatives demonstrated that structural modifications led to enhanced COX-2 inhibition, which is crucial for anti-inflammatory responses. The findings suggest that similar mechanisms may be at play in the activity of pyridine derivatives like this compound .
  • In Vitro Studies : Research conducted on pyrrole-based derivatives indicated promising antibacterial properties against resistant strains, suggesting that compounds containing a pyrrolidine moiety could be effective against a range of pathogens .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

6-chloro-2-pyrrolidin-1-ylpyridin-3-amine

InChI

InChI=1S/C9H12ClN3/c10-8-4-3-7(11)9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-6,11H2

InChI Key

DYZGZFZPIAABHP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=N2)Cl)N

Origin of Product

United States

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